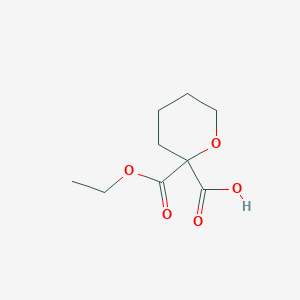

2-Ethoxycarbonyloxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxycarbonyloxane-2-carboxylic acid is a type of carboxylic acid . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of carboxylic acids has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase .Molecular Structure Analysis

Carboxylic acids feature a carbon atom doubly bonded to an oxygen atom and also joined to an OH group . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group . This makes the carboxyl group planar and can be represented with the following resonance structure .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in this Review .Physical And Chemical Properties Analysis

Carboxylic acids have high boiling points compared to other substances of comparable molar mass . The acids with more than 10 carbon atoms are waxlike solids, and their odor diminishes with increasing molar mass and resultant decreasing volatility .Applications De Recherche Scientifique

Organic Synthesis

Carboxylic acids play a pivotal role in organic synthesis. Ethyl 2-ethoxycarbonyloxanecarboxylate serves as a versatile building block for the construction of more complex molecules. Researchers use it to synthesize small molecules, such as pharmaceutical intermediates or natural product analogs. Its chemical structure, which includes a carbonyl group (C=O) and an hydroxyl group (OH), facilitates reactions like substitution, elimination, oxidation, and coupling .

Nanotechnology

In the realm of nanotechnology, carboxylic acids serve as surface modifiers. Ethyl 2-ethoxycarbonyloxanecarboxylate can be employed to enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures (such as carbon nanotubes and graphene). By functionalizing surfaces, researchers achieve better control over material properties and interactions at the nanoscale .

Polymer Chemistry

Carboxylic acids find applications in polymer chemistry. Ethyl 2-ethoxycarbonyloxanecarboxylate can act as a monomer, contributing to the formation of synthetic or natural polymers. Additionally, it serves as an additive or catalyst in polymerization processes. These polymers find use in various industries, including plastics, coatings, and biomedical materials .

Surface Modification of Nanoparticles

Researchers utilize ethyl 2-ethoxycarbonyloxanecarboxylate to modify the surfaces of metallic nanoparticles. By attaching carboxylic acid groups, they enhance nanoparticle stability, solubility, and compatibility with other materials. This modification impacts properties like catalytic activity, optical behavior, and drug delivery efficiency .

Medical Field

Carboxylic acids, including ethyl 2-ethoxycarbonyloxanecarboxylate, find applications in drug design and delivery. They can be incorporated into prodrugs (inactive forms of drugs) that become active upon enzymatic hydrolysis. The hydrolysis of the ester linkage in this compound releases the active drug, allowing targeted therapy .

Pharmacy and Drug Development

Ethyl 2-ethoxycarbonyloxanecarboxylate contributes to the synthesis of pharmaceutical intermediates. Researchers use it to create novel compounds with potential therapeutic effects. By manipulating its chemical structure, they explore new drug candidates for various diseases .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate . The prime aim of the current review is to give an overview of the decarboxylative transformations of α-keto acids, α,β-unsaturated acids, and alkynoic acids that have been developed since 2017 .

Propriétés

IUPAC Name |

2-ethoxycarbonyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-13-8(12)9(7(10)11)5-3-4-6-14-9/h2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTNJFSVVPQRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycarbonyloxane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)

![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

![2-{[(3-[1,1'-biphenyl]-4-yl-3-oxopropylidene)amino]oxy}-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2377599.png)